molecular formula C20H16N6S2 B13366983 3-[(benzylsulfanyl)methyl]-6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(benzylsulfanyl)methyl]-6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13366983
M. Wt: 404.5 g/mol
InChI Key: GTZGUDIYWXBBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl [6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex heterocyclic compound that features a unique combination of pyrazole, triazole, and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl [6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclocondensation of hydrazine with a 1,3-diketone.

    Synthesis of the triazole ring: The pyrazole derivative is then reacted with thiosemicarbazide to form the triazole ring.

    Formation of the thiadiazole ring: The triazole derivative undergoes cyclization with sulfur to form the thiadiazole ring.

    Introduction of the benzyl group: The final step involves the alkylation of the thiadiazole derivative with benzyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl [6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogens in the triazole and pyrazole rings can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the triazole and pyrazole rings.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Benzyl [6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Industrial Chemistry: It can be used as a precursor for the synthesis of other complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of benzyl [6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds containing the pyrazole ring, such as celecoxib, which is used as an anti-inflammatory drug.

    Triazole Derivatives: Compounds like fluconazole, an antifungal agent.

    Thiadiazole Derivatives: Compounds such as acetazolamide, used as a diuretic and for glaucoma treatment.

Uniqueness

Benzyl [6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its combination of three different heterocyclic rings, which imparts a wide range of chemical reactivity and potential biological activities. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H16N6S2

Molecular Weight

404.5 g/mol

IUPAC Name

3-(benzylsulfanylmethyl)-6-(3-phenyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H16N6S2/c1-3-7-14(8-4-1)12-27-13-18-23-24-20-26(18)25-19(28-20)17-11-16(21-22-17)15-9-5-2-6-10-15/h1-11H,12-13H2,(H,21,22)

InChI Key

GTZGUDIYWXBBSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC2=NN=C3N2N=C(S3)C4=CC(=NN4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.